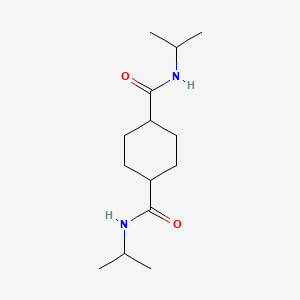
N,N'-diisopropyl-1,4-cyclohexanedicarboxamide
Vue d'ensemble
Description
N,N’-diisopropyl-1,4-cyclohexanedicarboxamide: is an organic compound with the molecular formula C14H26N2O2 It is a derivative of cyclohexane and is characterized by the presence of two diisopropylamide groups attached to the 1 and 4 positions of the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
- The resulting acid chloride is then reacted with diisopropylamine in the presence of a base like triethylamine to yield N,N’-diisopropyl-1,4-cyclohexanedicarboxamide.
Cyclohexane-1,4-dicarboxylic acid: can be used as a starting material. The acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Industrial Production Methods:
- The industrial production of N,N’-diisopropyl-1,4-cyclohexanedicarboxamide typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-diisopropyl-1,4-cyclohexanedicarboxamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding amides or carboxylic acids.
Reduction: Reduction of N,N’-diisopropyl-1,4-cyclohexanedicarboxamide can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in substitution reactions where the diisopropylamide groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Lithium aluminum hydride.
- Bases: Triethylamine, sodium hydroxide.
- Solvents: Dichloromethane, tetrahydrofuran.
Major Products Formed:
- Oxidation products: Corresponding amides or carboxylic acids.
- Reduction products: Amines.
- Substitution products: Compounds with different functional groups replacing the diisopropylamide groups.
Applications De Recherche Scientifique
Chemistry:
- N,N’-diisopropyl-1,4-cyclohexanedicarboxamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules.
Biology:
- The compound is studied for its potential biological activity. It may act as a ligand in biochemical assays or as a precursor for biologically active compounds.
Medicine:
- Research is ongoing to explore the potential therapeutic applications of N,N’-diisopropyl-1,4-cyclohexanedicarboxamide. It may be investigated for its role in drug development, particularly in the design of new pharmaceuticals.
Industry:
- In the industrial sector, N,N’-diisopropyl-1,4-cyclohexanedicarboxamide is used in the production of polymers and resins. It can act as a cross-linking agent, enhancing the mechanical properties and chemical resistance of the final products.
Mécanisme D'action
The mechanism by which N,N’-diisopropyl-1,4-cyclohexanedicarboxamide exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific context of its use.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,4-dicarboxamide: This compound lacks the diisopropyl groups and has different chemical properties and applications.
N,N’-diethyl-1,4-cyclohexanedicarboxamide: Similar structure but with diethyl groups instead of diisopropyl groups, leading to variations in reactivity and applications.
N,N’-dimethyl-1,4-cyclohexanedicarboxamide: Contains dimethyl groups, resulting in different physical and chemical properties.
Uniqueness:
- N,N’-diisopropyl-1,4-cyclohexanedicarboxamide is unique due to the presence of diisopropyl groups, which influence its steric and electronic properties. These groups can affect the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from its analogs.
Propriétés
IUPAC Name |
1-N,4-N-di(propan-2-yl)cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-9(2)15-13(17)11-5-7-12(8-6-11)14(18)16-10(3)4/h9-12H,5-8H2,1-4H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHNDUCKIIQKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CCC(CC1)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Benzylpiperazin-1-yl)[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]methanone](/img/structure/B4395752.png)
![(3-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}propyl)formamide](/img/structure/B4395772.png)
![2-Methyl-5-[(3-methylsulfanylphenyl)sulfamoyl]benzamide](/img/structure/B4395773.png)
![N-(3-bromo-4-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4395779.png)
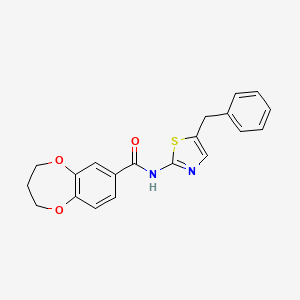
![3-METHYL-N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}BENZAMIDE](/img/structure/B4395783.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4395797.png)
![(5-{4-[(5-chloro-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)cyclopropylamine](/img/structure/B4395816.png)
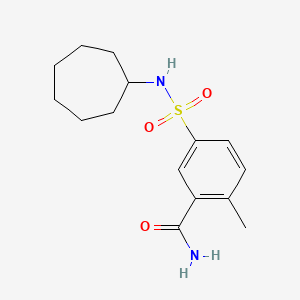
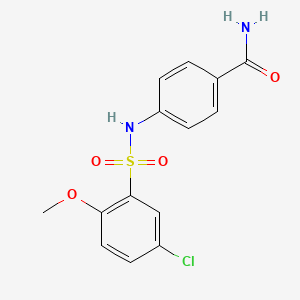
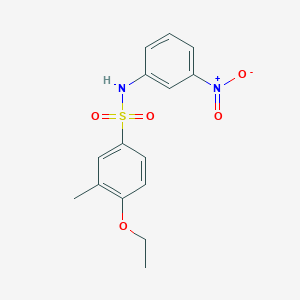
![2-chloro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4395847.png)
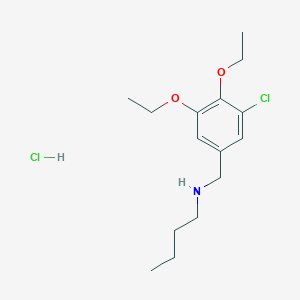
![3-NITRO-N~1~-[3-(2-QUINOXALINYL)PHENYL]BENZAMIDE](/img/structure/B4395854.png)
